![molecular formula C15H18N2O3 B14488901 2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one CAS No. 65612-09-1](/img/structure/B14488901.png)
2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclopropene ring, a nitrophenyl group, and a di(propan-2-yl)amino group, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one typically involves the following steps:
Formation of the Cyclopropene Ring: The cyclopropene ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a benzene ring is treated with a nitrating agent such as nitric acid and sulfuric acid.
Attachment of the Di(propan-2-yl)amino Group: The di(propan-2-yl)amino group can be attached through an amination reaction, where an amine reacts with an appropriate precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
化学反应分析
Types of Reactions
2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in biochemical studies to investigate the interactions between small molecules and biological targets.
Medicine: The compound may have potential therapeutic applications, such as serving as a lead compound for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-[Di(propan-2-yl)amino]-3-(4-methylphenyl)cycloprop-2-en-1-one: Similar structure but with a methyl group instead of a nitro group.
2-[Di(propan-2-yl)amino]-3-(4-chlorophenyl)cycloprop-2-en-1-one: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties
属性
CAS 编号 |
65612-09-1 |
|---|---|
分子式 |
C15H18N2O3 |
分子量 |
274.31 g/mol |
IUPAC 名称 |
2-[di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C15H18N2O3/c1-9(2)16(10(3)4)14-13(15(14)18)11-5-7-12(8-6-11)17(19)20/h5-10H,1-4H3 |
InChI 键 |
AYPMKKVLSYJRLX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C1=C(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


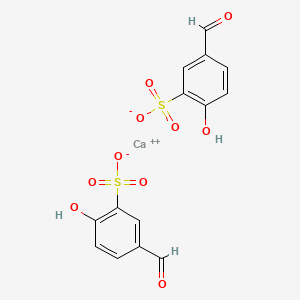
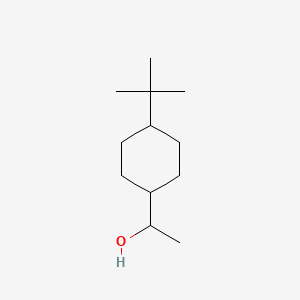
![4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole]](/img/structure/B14488826.png)

![Methyl 7H-benzo[c]fluorene-7-carboxylate](/img/structure/B14488839.png)

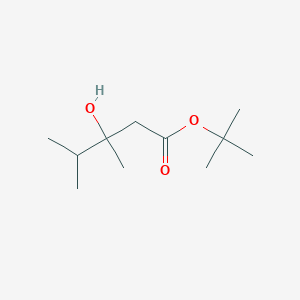
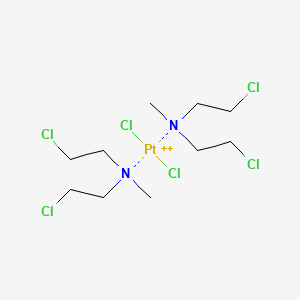
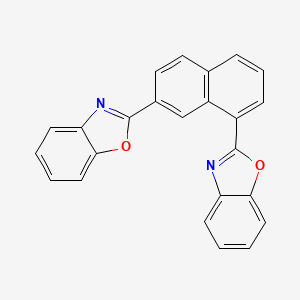
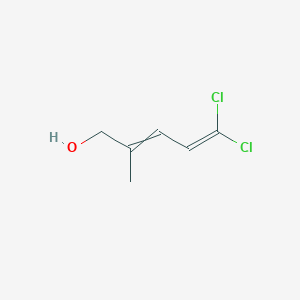


![1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14488899.png)

